molecular formula C6H9NS2 B1235097 1-Butene, 4-isothiocyanato-1-(methylthio)-

1-Butene, 4-isothiocyanato-1-(methylthio)-

Cat. No.: B1235097
M. Wt: 159.3 g/mol
InChI Key: RYSPJKHYSHFYEB-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Butene, 4-isothiocyanato-1-(methylthio)- is a natural product found in Raphanus sativus with data available.

Scientific Research Applications

Antimutagenic Potential

1-Butene, 4-isothiocyanato-1-(methylthio)-, as found in radish, exhibits significant antimutagenic potential. It has been tested for inhibitory effects against cooked food mutagens (heterocyclic amines) in the Ames assay using Salmonella typhimurium. Studies suggest its potent activity in inhibiting mutagenicity, indicating its potential as a chemopreventive agent (Shishu & Kaur, 2009).

Isothiocyanate Hydrolysis Products

Glucosinolates, including isothiocyanates like 1-Butene, 4-isothiocyanato-1-(methylthio)-, are studied for their hydrolysis products due to their biological activities. These hydrolysis products are of interest both for potential uses in organic synthesis and for their biological activities, such as in cancer prevention (Vaughn & Berhow, 2004).

Substrates for Glutathione Transferases

This compound acts as a substrate for various human glutathione transferases (GSTs), which are important for detoxification processes in the body. Its efficiency as a substrate for these enzymes indicates a potential role in supporting detoxification and possibly protecting against certain types of cancer (Kolm et al., 1995).

High-Pressure Isomerization

The compound has been studied under high pressure for its isomerization properties. This research provides insights into its chemical behavior under different environmental conditions, which could be relevant for industrial applications (Toy & Stringham, 1984).

Clinical Trials and Disease Mitigation

Isothiocyanates, including this compound, have been part of clinical trials for their effects against diseases like cancer and autism. Their potential to be incorporated into larger human disease mitigation efforts is being explored, emphasizing the translational potential of these compounds from plant sources to human health applications (Palliyaguru et al., 2018).

Thermal Degradation Studies

Studies on the thermal degradation of similar isothiocyanates in aqueous solutions provide important information about their stability and decomposition products. This knowledge is crucial for understanding their behavior and potential applications under various temperature conditions (Jin et al., 1999).

Properties

Molecular Formula

C6H9NS2

Molecular Weight

159.3 g/mol

IUPAC Name

(E)-4-isothiocyanato-1-methylsulfanylbut-1-ene

InChI

InChI=1S/C6H9NS2/c1-9-5-3-2-4-7-6-8/h3,5H,2,4H2,1H3/b5-3+

InChI Key

RYSPJKHYSHFYEB-HWKANZROSA-N

Isomeric SMILES

CS/C=C/CCN=C=S

SMILES

CSC=CCCN=C=S

Canonical SMILES

CSC=CCCN=C=S

Synonyms

4-(methylthio)-3-butenyl isothiocyanate
4-methylthio-3-butenyl isothiocyanate
raphasatin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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